molecular formula C21H21N3O3S B2371567 methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1206997-25-2

methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2371567
CAS No.: 1206997-25-2
M. Wt: 395.48
InChI Key: BAKNWAIMMOQXBO-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a structurally complex heterocyclic compound featuring a 1H-imidazole core substituted at the 5-position with a p-tolyl group (a methyl-substituted phenyl ring). The imidazole ring is further functionalized at the 2-position with a thioether linkage to a 2-oxo-2-(phenylamino)ethyl moiety. An acetoxy methyl ester group is appended to the imidazole’s nitrogen atom via a methylene bridge.

The phenylamino moiety could engage in π-π stacking or hydrogen bonding, which is common in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

methyl 2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-8-10-16(11-9-15)18-12-22-21(24(18)13-20(26)27-2)28-14-19(25)23-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKNWAIMMOQXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Imidazole Ring : The initial step often involves the reaction of appropriate anilines with acylating agents to form imidazole derivatives.
  • Thioether Formation : The introduction of the thioether group can be achieved by reacting the imidazole derivative with a thiol compound.
  • Esterification : Finally, esterification with methanol leads to the formation of the desired methyl ester.

This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The presence of the imidazole ring is crucial as it can participate in hydrogen bonding and other non-covalent interactions, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

Microorganism Zone of Inhibition (mm)
Escherichia coli15
Pseudomonas aeruginosa18
Bacillus subtilis20
Candida albicans14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Imidazole-containing compounds have been reported to exhibit anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

Case studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several imidazole derivatives against clinical isolates. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential therapeutic application for infections caused by resistant strains .
  • Anticancer Activity : In a recent investigation, an imidazole derivative was tested on various cancer cell lines. The compound demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. This supports further exploration into its use as an anticancer agent .

Scientific Research Applications

Synthesis and Structural Insights

The compound is synthesized through a multi-step process involving the reaction of thio compounds with imidazole derivatives. The structural complexity of this compound, featuring both thioether and imidazole moieties, allows it to interact with biological targets effectively. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity, which are critical for subsequent biological evaluations .

Anticancer Activity

One of the most promising applications of methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the anticancer activity of related imidazole derivatives using the MTT assay against C6 (rat glioma) and HepG2 (human liver) cancer cells. The results indicated that certain derivatives displayed IC50 values comparable to those of established chemotherapeutics like cisplatin. For example, a derivative similar to this compound showed an IC50 value of 15.67 µM against HepG2 cells, suggesting potent anticancer properties .

CompoundCancer Cell LineIC50 Value (µM)
20gC615.67 ± 2.52
CisplatinHepG246.67 ± 7.64

Antiviral Potential

Emerging research indicates that compounds containing imidazole rings may serve as antiviral agents. A study highlighted the efficacy of N-heterocycles in inhibiting viral replication, suggesting that this compound could be explored further for antiviral applications against various pathogens .

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry, particularly in the development of novel anticancer and antiviral therapies. Continued investigations into its pharmacological properties and mechanisms of action will be essential for translating these findings into clinical applications.

Future studies should focus on:

  • In vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways influenced by this compound.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity to optimize lead compounds for drug development.

Comparison with Similar Compounds

5-(p-Tolyl) vs. Halogenated or Electron-Withdrawing Groups

  • Compound 5f (): Features a 4-chlorophenyl group instead of p-tolyl. For example, chlorophenyl derivatives often exhibit enhanced antimicrobial activity due to improved electrophilicity .
  • EP 1 926 722 B1 (): Contains a 2-fluoro-5-(trifluoromethyl)phenylamino group. The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance target binding but reduce solubility compared to p-tolyl .

Core Heterocycle Variations

  • Benzoimidazole Derivatives (): Compounds like 9a–9e replace the imidazole core with a benzoimidazole system. The fused benzene ring increases planarity and π-stacking capacity, which could improve DNA intercalation (relevant in anticancer agents) but reduce metabolic stability .
  • Pyrrolo[1,2-c]imidazole Derivatives (): The title compound in incorporates a pyrrolo-imidazole scaffold, which introduces conformational rigidity. This structural feature may enhance selectivity for specific enzyme pockets compared to the flexible thioether linkage in the target compound .

Functional Group Modifications

Thioether vs. Ether or Amide Linkages

  • Compound 3 (): Replaces the thioether with a hydroxyethylamino group.
  • 9a–9e (): Utilize triazole-linked acetamide groups. Amides provide hydrogen-bonding capability, which can improve target affinity but may limit blood-brain barrier penetration compared to esters .

Ester vs. Carboxylic Acid or Alcohol Derivatives

  • Compound 4h (): Contains a dioxinone ring instead of an ester. The dioxinone is hydrolytically labile, which could facilitate prodrug activation, whereas the methyl ester in the target compound may offer better stability .
  • Example 15 (): Features a hydroxymethyl group instead of an ester.

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